3-Methylazepan-3-amine;dihydrochloride
Description
Contextualization of 3-Methylazepan-3-amine;dihydrochloride (B599025) within Cyclic Amine Chemistry
Cyclic amines are organic compounds where a nitrogen atom is part of a ring structure. youtube.com These structures can be saturated or unsaturated and are classified based on the size of the ring and the substituents attached to the nitrogen. youtube.combyjus.com 3-Methylazepan-3-amine;dihydrochloride is a derivative of a saturated seven-membered heterocyclic amine known as azepane.
The defining features of this compound are:
An Azepane Ring: A seven-membered ring containing one nitrogen atom.
A Tertiary Amine Group: The amine group at the 3-position is tertiary, being bonded to three carbon atoms (the C3 of the ring and two other implicit carbons if it were, for example, a dimethylamino group, though the name suggests the amine is primary and the whole molecule is a tertiary amine derivative). However, the IUPAC name "3-Methylazepan-3-amine" implies a primary amine at the 3-position of a 3-methylated azepane ring.
A Methyl Group: A methyl substituent at the 3-position of the azepane ring.
Dihydrochloride Salt: The presence of two hydrochloride moieties indicates that the compound is basic and forms a salt with hydrochloric acid, likely protonating both the ring nitrogen and the exocyclic amine.
The basicity of amines, a result of the lone pair of electrons on the nitrogen atom, is a key characteristic. wikipedia.org In the case of this compound, the presence of two basic nitrogen atoms makes it a diamine. The formation of a dihydrochloride salt enhances its stability and water solubility, which are often desirable properties for chemical reagents and pharmaceutical intermediates.
Significance of Azepane Ring Systems in Contemporary Organic Synthesis
The azepane scaffold is a privileged structure in medicinal chemistry and organic synthesis due to its presence in a wide array of biologically active natural products and synthetic molecules. researchgate.netnih.govnih.gov The seven-membered ring provides a flexible, three-dimensional framework that can effectively present substituents for interaction with biological targets. lifechemicals.com
Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. nih.govmdpi.com For instance, the natural product Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com Furthermore, several FDA-approved drugs incorporate the azepane motif, highlighting its therapeutic importance. nih.gov
The synthesis of azepane rings is a continuing challenge for organic chemists. researchgate.net Common synthetic strategies include ring-closing metathesis, reductive amination of dicarbonyl compounds, and ring expansion reactions. researchgate.netresearchgate.net The development of novel and efficient methods for the construction and functionalization of the azepane core is an active area of research. researchgate.net
Overview of Research Trajectories for Alkylated Azepane Amine Derivatives
Research into alkylated azepane amine derivatives is largely driven by the quest for new therapeutic agents. The introduction of alkyl groups and additional amine functionalities onto the azepane ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Key research trajectories include:
Development of Novel Synthetic Methodologies: A significant portion of research focuses on creating efficient and stereoselective syntheses of substituted azepanes. nih.govorganic-chemistry.org This includes the development of catalytic methods and one-pot procedures to construct these complex molecules. nih.gov
Exploration of Structure-Activity Relationships (SAR): Medicinal chemists systematically modify the structure of lead compounds containing the azepane moiety to understand how changes in substitution patterns affect biological activity. nih.govacs.org This often involves the synthesis of libraries of related compounds.
Application in Drug Discovery: Alkylated azepane amines are frequently designed as mimics of natural ligands or as scaffolds to orient pharmacophores in a desired spatial arrangement. They are investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. lifechemicals.comacs.org
The conformational flexibility of the azepane ring is a critical factor in its biological activity, and the introduction of substituents like a methyl group can influence the preferred conformation, thereby impacting its interaction with biological targets. lifechemicals.com
Below is a table summarizing the properties of the parent compound, azepane.
| Property | Value |
| Chemical Formula | C₆H₁₃N |
| Molar Mass | 99.17 g/mol |
| Boiling Point | 142-143 °C |
| Density | 0.863 g/mL |
| Appearance | Colorless liquid |
The following table lists some examples of bioactive azepane derivatives and their applications.
| Compound Name | Biological Activity/Application |
| Balanol | Protein kinase C inhibitor lifechemicals.com |
| Tolazamide | Antidiabetic drug lifechemicals.com |
| Azelastine | Antihistamine lifechemicals.com |
| Benazepril | ACE inhibitor for hypertension researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
3-methylazepan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(8)4-2-3-5-9-6-7;;/h9H,2-6,8H2,1H3;2*1H |
InChI Key |
MYDMJTDTDXGTJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCNC1)N.Cl.Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their connectivity within the 3-Methylazepan-3-amine;dihydrochloride (B599025) molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information about adjacent atoms.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -CH₃ | ~1.2 - 1.5 | Singlet (s) | 3H |
| Azepane ring -CH₂- | ~1.5 - 3.5 | Multiplets (m) | 8H |
| -NH₂⁺- | ~8.0 - 9.0 | Broad Singlet (br s) | 2H |
| Ring -NH₂⁺- | ~9.0 - 10.0 | Broad Singlet (br s) | 2H |
Note: The dihydrochloride salt form would lead to protonation of both amine groups, resulting in broad signals for the amine protons that may exchange with deuterium (B1214612) in solvents like D₂O.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the carbon framework and the presence of quaternary carbons.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~20 - 30 |
| Azepane ring -CH₂- | ~25 - 55 |
| Quaternary C (C-3) | ~50 - 65 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure, including stereochemistry.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the azepane ring. Cross-peaks would be observed between protons on neighboring carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of which protons are attached to which carbon atoms in the azepane ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the methyl group and the amine group at the C-3 position by showing correlations from the methyl protons to the quaternary C-3 and adjacent ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to investigate the stereochemical arrangement of the methyl group relative to the rest of the azepane ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 3-Methylazepan-3-amine;dihydrochloride. It would be expected to show the protonated molecular ion.
Expected ESI-MS Data
| Ion | Expected m/z |
| [M+H]⁺ | 129.14 |
Note: The m/z value corresponds to the free base form of the molecule with an added proton.
EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and confirm its structure. Key fragmentation pathways for 3-Methylazepan-3-amine would likely involve the loss of the methyl group and cleavage of the azepane ring.
Expected Key Fragments in EI-MS
| Fragment | Description | Expected m/z |
| [M]⁺• | Molecular Ion | 128.13 |
| [M-CH₃]⁺ | Loss of a methyl group | 113.12 |
| C₄H₈N⁺ | Cleavage of the azepane ring | 70.07 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule. For an amine salt like this compound, the IR spectrum is expected to show distinct peaks corresponding to the vibrations of its key functional groups.
The most prominent features in the IR spectrum of a primary amine hydrochloride are the stretching and bending vibrations of the ammonium (B1175870) (-NH3+) group. A broad and strong absorption band is typically observed in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in the ammonium salt. This broadening is a result of extensive hydrogen bonding in the solid state. Additionally, characteristic N-H bending (asymmetric and symmetric) vibrations are expected to appear in the 1500-1600 cm⁻¹ region. The spectrum would also feature absorptions corresponding to C-H stretching of the methyl and methylene (B1212753) groups on the azepane ring, typically in the 2850-3000 cm⁻¹ range, which may overlap with the broad N-H stretching band. The C-N stretching vibrations of aliphatic amines generally appear in the 1020-1220 cm⁻¹ region. spectroscopyonline.com
Table 1: Representative Infrared Spectroscopy Data for Piperidine (B6355638) Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-3000 | Strong, Broad | N-H Stretching (in NH₂⁺Cl⁻) |
| 2850-2960 | Medium-Strong | C-H Stretching |
| 1580-1610 | Medium | N-H Bending |
| 1440-1465 | Medium | C-H Bending |
This table is generated based on typical values for piperidine hydrochloride and serves as an illustrative example. chemicalbook.comnih.govnist.govspectrabase.com
X-ray Crystallography for Solid-State Structural Determination
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is often the most challenging step of the process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
For a dihydrochloride salt, the crystal structure would reveal the protonation sites on the amine group, the conformation of the seven-membered azepane ring (which typically adopts a twist-chair or twist-boat conformation), and the orientation of the methyl group (axial or equatorial). Furthermore, it would detail the hydrogen bonding interactions between the ammonium group and the chloride anions, as well as other intermolecular interactions that stabilize the crystal lattice. nih.gov
Table 4: Hypothetical Crystallographic Data for a Cyclic Amine Hydrochloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (˚) | 98.54 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
This table contains example data to illustrate the type of information obtained from an X-ray crystallography experiment.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the theoretical and computational studies of "this compound" that aligns with the detailed outline requested. The search did not yield specific data regarding quantum chemical calculations, conformational analysis, or molecular modeling for this particular compound.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection while strictly adhering to the provided outline and focusing solely on "this compound". To do so would require speculation or the presentation of data for unrelated molecules, which would compromise the scientific accuracy of the article.
Further research and publication in the field of computational chemistry would be necessary to provide the detailed findings required to construct the requested article.
Theoretical and Computational Studies of 3 Methylazepan 3 Amine;dihydrochloride
Molecular Modeling Approaches for Structure-Activity Relationship (SAR) Prediction
Ligand-Based and Structure-Based Design Principles
In the realm of drug discovery and medicinal chemistry, both ligand-based and structure-based design are fundamental computational strategies for identifying and optimizing new therapeutic agents. nih.govnih.govpurdue.edu These approaches are particularly valuable when exploring the potential of novel compounds like 3-Methylazepan-3-amine;dihydrochloride (B599025).
Ligand-Based Design: This methodology is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For 3-Methylazepan-3-amine;dihydrochloride, a ligand-based approach would involve compiling a dataset of known active and inactive molecules that are structurally related to it. From this data, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity.
Pharmacophore Model Generation: A hypothetical pharmacophore for a target interacting with this compound might include a positively charged feature corresponding to the protonated amine, a hydrophobic feature from the methyl group and parts of the azepane ring, and potentially hydrogen bond acceptor/donor features.
Virtual Screening: This pharmacophore model could then be used to screen large virtual libraries of chemical compounds to identify other molecules that fit the model and are therefore predicted to have similar biological effects.
Structure-Based Design: In contrast, structure-based drug design (SBDD) is applicable when the 3D structure of the biological target has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. purdue.edunih.gov If a target for this compound were identified and its structure elucidated, SBDD would be a powerful tool for understanding and improving its interaction.
Molecular Docking: This computational technique would be used to predict the preferred orientation of this compound when bound to the active site of its target. The docking process calculates the binding affinity, providing an estimate of the potency of the interaction.
Structure-Activity Relationship (SAR) Analysis: By analyzing the docked pose, researchers can understand the key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the compound and the target. This information guides the design of new analogs with modified structures to enhance binding affinity and selectivity. For instance, modifications to the azepane ring or the addition of functional groups could be explored to optimize these interactions.
A hypothetical comparison of these design principles as applied to this compound is presented below.
| Design Principle | Requirements | Application to this compound | Potential Outcome |
| Ligand-Based Design | A set of known active and inactive molecules with structural similarity. | Development of a pharmacophore model based on the key chemical features of this compound and its analogs. | Identification of novel, structurally diverse compounds with predicted similar activity. |
| Structure-Based Design | A known 3D structure of the biological target. | Docking of this compound into the active site of a putative target to predict binding mode and affinity. | Rational design of more potent and selective analogs based on the predicted molecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with systematic variations in their structure. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:
Topological descriptors: Related to the 2D representation of the molecule (e.g., molecular connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution in the molecule (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., logP).
Once the biological activities and molecular descriptors are determined for the series of compounds, statistical methods such as multiple linear regression or partial least squares are used to build a QSAR model. A validated QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their calculated descriptors.
A hypothetical set of data for a QSAR study on analogs of this compound is shown in the table below.
| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 3-Methylazepan-3-amine | 5.2 | 1.8 | 128.23 | 26.02 |
| Analog 1 | 2.8 | 2.1 | 142.26 | 26.02 |
| Analog 2 | 8.1 | 1.5 | 114.20 | 26.02 |
| Analog 3 | 4.5 | 1.9 | 144.24 | 38.33 |
| Analog 4 | 1.5 | 2.5 | 156.29 | 26.02 |
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for confirming their identity and understanding their structure. mdpi.com For this compound, computational methods can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy Prediction: Computational methods, particularly those based on density functional theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule within a simulated magnetic field. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the synthesized compound.
IR Spectroscopy Prediction: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can also be calculated using computational methods. These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies. The predicted IR spectrum can aid in the identification of functional groups present in the molecule and can be used to corroborate experimental findings.
A hypothetical table of predicted spectroscopic parameters for this compound is presented below.
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - CH₃ | 1.2 - 1.5 |
| Chemical Shift (ppm) - NH₃⁺ | 8.0 - 9.0 | |
| Chemical Shift (ppm) - Azepane Ring CH₂ | 1.5 - 3.5 | |
| ¹³C NMR | Chemical Shift (ppm) - C-CH₃ | 20 - 30 |
| Chemical Shift (ppm) - C-NH₃⁺ | 50 - 60 | |
| Chemical Shift (ppm) - Azepane Ring CH₂ | 25 - 50 | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - N-H stretch | 3000 - 3200 |
| Vibrational Frequency (cm⁻¹) - C-H stretch | 2850 - 3000 | |
| Vibrational Frequency (cm⁻¹) - N-H bend | 1500 - 1650 |
Chemical Reactivity and Reaction Mechanisms of 3 Methylazepan 3 Amine;dihydrochloride
Nucleophilic Properties and Alkylation/Acylation Reactivity of the Amine Functionality
The nitrogen atom in the 3-Methylazepan-3-amine core possesses a lone pair of electrons, rendering it nucleophilic. savemyexams.comchemguide.co.uk This characteristic allows it to participate in reactions with electrophilic species.
Alkylation: The amine functionality can undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. msu.edumasterorganicchemistry.com However, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and potentially culminating in the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. savemyexams.commsu.edumrcolechemistry.co.uk The reactivity of the amine follows the general trend where the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylations. masterorganicchemistry.commasterorganicchemistry.com The use of specific reagents like 9-BBN can facilitate selective mono-N-alkylation of certain amino alcohols by forming a stable chelate. organic-chemistry.org
Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. nih.govresearchgate.netyoutube.com This reaction is a common method for protecting the amino group during multi-step syntheses. researchgate.net The reaction with acyl chlorides is typically vigorous, while the reaction with acid anhydrides is slower and may require heating. chemguide.co.uk Various catalysts, including iodine, can promote these acylation reactions, often allowing them to proceed under mild, solvent-free conditions. researchgate.net
The table below summarizes the typical alkylation and acylation reactions of the amine functionality.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine, Quaternary Ammonium Salt | Heating may be required; excess amine can favor mono-alkylation. |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Often rapid at room temperature. |
| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide | Typically requires heating. |
Electrophilic Characteristics and Potential for Ring Transformations
While the primary reactivity of the amine is nucleophilic, the azepane ring system itself can undergo transformations. The seven-membered ring is relatively stable compared to smaller heterocyclic systems. nih.gov However, ring expansion or contraction reactions are known for related azepane derivatives, often proceeding through intermediates like aziridinium (B1262131) salts. rsc.orgresearchgate.net These transformations are typically driven by the relief of ring strain or the formation of more stable products. For instance, piperidine (B6355638) rings can be expanded to form azepane derivatives. rsc.org The photochemical dearomative ring-expansion of nitroarenes represents a modern strategy for synthesizing complex azepanes. rwth-aachen.de
Acid-Base Equilibria and Stability of the Dihydrochloride (B599025) Salt Form
As a dihydrochloride salt, 3-Methylazepan-3-amine exists in a protonated form. The stability of amine hydrochloride salts is a key factor in their handling and reactivity. The salt form generally enhances the stability of the amine by preventing oxidation of the nitrogen's lone pair. reddit.com The dihydrochloride indicates that both the primary amine and the tertiary amine within the ring are protonated.
The acid-base equilibrium involves the deprotonation of the ammonium ions to yield the free amine. This equilibrium is pH-dependent. The pKa values of the protonated amines determine the pH range at which the free amine or the salt form predominates. The solid-state structure and stability of amine hydrochloride salts are influenced by factors such as lattice energy. gla.ac.ukgla.ac.uk In solution, the dissociation of the salt to the free amine can be influenced by the solvent and the presence of other acidic or basic species. gla.ac.ukgla.ac.ukpitt.edu
The formation of hydrochloride salts can affect the triboelectric properties of amines, with the salt form often exhibiting a more negative charge compared to the free base. jst.go.jp The distance between the cationized nitrogen and the chloride ion in the crystal lattice can influence these properties. jst.go.jp
Stereoselective Reactions and Chiral Induction with 3-Methylazepan-3-amine;dihydrochloride
The presence of a chiral center at the 3-position of the azepane ring means that 3-Methylazepan-3-amine is a chiral molecule. This chirality can influence the stereochemical outcome of its reactions. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com
In the context of azepane derivatives, stereoselective syntheses are crucial for obtaining specific enantiomers or diastereomers, which is often critical for their application in pharmaceuticals. rsc.org For example, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through piperidine ring expansion. rsc.org Biocatalytic methods, employing enzymes like aldolases and imine reductases, offer powerful strategies for the stereoselective synthesis of chiral amino-polyols, which can include azepane structures. nih.gov Palladium-catalyzed stereoselective tandem reactions have also been developed to produce a variety of functionalized caprolactams, which are related seven-membered lactam structures. nih.gov
Mechanisms of Oxidative and Reductive Transformations
The amine functionality can be susceptible to oxidation, although the dihydrochloride salt form offers some protection by tying up the lone pair of electrons on the nitrogen. reddit.com Oxidative cleavage of C=C bonds in cycloalkenes followed by reductive amination is a known strategy for synthesizing functionalized azaheterocycles, including azepanes. thieme-connect.com This process can involve reagents like osmium tetroxide/sodium periodate (B1199274) or ozone. thieme-connect.com
Reductive amination is a key reaction for the formation of amines and can be applied to the synthesis of azepane derivatives. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Ring System Stability and Degradation Pathways under Various Conditions
The azepane ring is a seven-membered saturated heterocycle. Generally, seven-membered rings are conformationally flexible and relatively stable, often adopting non-planar conformations like the twist-chair to minimize steric strain. nih.govslideshare.net The presence of the nitrogen heteroatom influences the electron distribution and molecular properties of the ring system. nih.gov
Degradation of the azepane ring would likely involve cleavage of the C-N or C-C bonds. The specific degradation pathways would depend on the reaction conditions, such as the presence of strong acids, bases, oxidizing agents, or high temperatures. For related compounds, degradation can occur through processes like hydroxylation of the ring or side chains. mdpi.com The efficiency of biodegradation of anthropogenic chemicals containing such ring systems can vary greatly and often depends on the assembly of metabolic pathways from promiscuous enzymes. nih.gov
The stability of the azepane ring is a key consideration in its synthesis and application. Various synthetic strategies have been developed to construct this ring system, including ring-closing metathesis and intramolecular cyclizations. researchgate.netchem-soc.si
Applications of 3 Methylazepan 3 Amine;dihydrochloride As a Synthetic Building Block and Chemical Probe
Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis
The inherent reactivity and structural characteristics of 3-Methylazepan-3-amine;dihydrochloride (B599025) make it a valuable intermediate in the synthesis of intricate heterocyclic systems. The presence of both a secondary amine within the azepane ring and a primary amine substituent offers multiple points for chemical modification, allowing for the construction of diverse molecular architectures.
Precursor to Structurally Diverse Azepane-Containing Compounds
The azepane core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govlifechemicals.com 3-Methylazepan-3-amine;dihydrochloride serves as a readily available starting material for the elaboration of a wide array of substituted azepane derivatives. Synthetic strategies often involve the functionalization of the secondary amine of the azepane ring or the primary amino group, leading to the introduction of various substituents and the formation of more complex structures. For instance, acylation, alkylation, and reductive amination reactions at these amine positions can be employed to append different functional groups, thereby generating a library of structurally diverse azepane-containing molecules. The synthesis of such derivatives is crucial for exploring chemical space and identifying compounds with desired biological properties. researchgate.netsemanticscholar.org
Utility in the Synthesis of Chiral Scaffolds and Ligands
Chiral molecules play a pivotal role in modern drug discovery due to their specific interactions with biological targets. nih.gov While this compound is a racemic mixture, its resolution into individual enantiomers provides access to chiral building blocks for asymmetric synthesis. wikipedia.orgnih.gov These enantiomerically pure forms can be utilized in the synthesis of chiral scaffolds and ligands for asymmetric catalysis or as components of chiral drugs. The stereocenter at the 3-position of the azepane ring influences the three-dimensional arrangement of the molecule, which is critical for enantioselective recognition and catalysis. The synthesis of chiral ligands often involves the derivatization of the amine functionalities with chiral auxiliaries or the use of enzymatic resolution methods. nih.govenamine.net
Scaffold for Medicinal Chemistry Research and Lead Compound Design
In medicinal chemistry, a scaffold refers to the core structure of a molecule that is responsible for its primary biological activity. The 3-methylazepan-3-amine moiety serves as a valuable scaffold for the design and development of new therapeutic agents. whiterose.ac.uk Its three-dimensional structure and the presence of hydrogen bond donors and acceptors allow for favorable interactions with various biological targets. The conformational flexibility of the seven-membered azepane ring can also contribute to its binding affinity and selectivity for specific receptors or enzymes. lifechemicals.com
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify key structural features required for potency and selectivity. Modifications can include altering the substituents on the azepane nitrogen, modifying the primary amine, or introducing new functional groups at various positions on the ring. The data obtained from these SAR studies guide the optimization of lead compounds to improve their therapeutic properties.
| Modification Site | Type of Modification | Potential Impact on Activity |
| Azepane Nitrogen | Alkylation, Acylation, Arylation | Altering lipophilicity, steric bulk, and hydrogen bonding capacity |
| Primary Amine | Acylation, Sulfonylation, Reductive Amination | Modulating basicity, introducing new interaction points |
| Azepane Ring | Introduction of substituents | Constraining conformation, exploring new binding pockets |
Development of Chemical Probes for Receptor Binding and Molecular Interaction Studies
Chemical probes are essential tools for studying the function of biological targets and elucidating the mechanisms of drug action. nih.govnih.gov this compound can be derivatized to create chemical probes for receptor binding and molecular interaction studies. These probes often incorporate a reporter group, such as a fluorescent tag or a radiolabel, which allows for the detection and quantification of binding events. nih.gov For example, a fluorescently labeled analog of a bioactive compound derived from this scaffold can be used to visualize its localization within cells or to measure its affinity for a specific receptor through fluorescence polarization or other biophysical techniques. The development of such probes is critical for target validation and for understanding the molecular pharmacology of new drug candidates. nih.govresearchgate.net
| Probe Type | Reporter Group | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Fluorescence microscopy, Flow cytometry, High-throughput screening |
| Radi-labeled Probe | Radioisotope (e.g., 3H, 14C) | Radioligand binding assays, Autoradiography |
| Affinity-based Probe | Biotin, Photoaffinity label | Protein pull-down assays, Target identification |
Future Research Directions and Perspectives
Innovations in Sustainable and Green Synthesis of Azepane Amines
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. mdpi.com Future research will focus on developing more sustainable synthetic routes to azepane amines. This includes the use of renewable starting materials, minimizing hazardous waste, and employing energy-efficient reaction conditions. rsc.orgrsc.org Key areas of innovation include:
Catalyst-Free Reactions: Exploring novel ring expansion reactions that proceed without the need for transition metal catalysts, such as the reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes using air as a green oxidant.
Acceptorless Dehydrogenative Coupling (ADC): Utilizing transition-metal catalyzed ADC strategies that employ alcohols as readily available, greener substrates, producing only water and hydrogen as byproducts. rsc.org
Photochemical Synthesis: A recently developed strategy uses blue light to mediate a dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.ukrwth-aachen.de This method transforms a six-membered aromatic ring into the seven-membered azepane system at room temperature, followed by a simple hydrogenolysis step. nih.govresearchgate.netresearchgate.net
Use of Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options, such as water, is a critical goal. Research into multicomponent reactions in aqueous media for the synthesis of complex azepine derivatives is a promising avenue. tandfonline.com
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of molecules with desired biological activities and properties. mdpi.com For azepane amines, future research will increasingly leverage these approaches for:
Structure-Based and De Novo Design: Employing molecular docking simulations to predict the binding of azepane derivatives to biological targets. nih.gov Advanced algorithms can be used for the de novo design of novel azepane scaffolds tailored to specific protein binding sites.
Pharmacophore Modeling and Virtual Screening: Developing computational models that define the essential structural features required for bioactivity. These models can be used to virtually screen large libraries of potential azepane compounds, identifying promising candidates for synthesis and testing.
Predictive Modeling: Using quantum chemical calculations and machine learning to predict the reactivity, stability, and pharmacokinetic properties of novel azepane derivatives, thereby guiding synthetic efforts toward compounds with a higher probability of success.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Expanding the synthetic toolkit for creating and modifying the azepane ring is crucial for accessing novel chemical space. Future work will focus on discovering and developing unconventional transformations.
Ring Expansion Strategies: While methods for expanding piperidine (B6355638) and pyrrolidine (B122466) rings to form azepanes exist, further development is needed to enhance their stereoselectivity, regioselectivity, and substrate scope. nih.govrsc.orgacs.orgcityu.edu.hk Recent advances include copper-promoted intramolecular Ullmann-type annulation/rearrangement cascades to expand pyrrolidine rings into functionalized benzazepines. acs.orgcityu.edu.hk
Dearomative Synthesis: The photochemical conversion of readily available nitroarenes into polysubstituted azepanes represents a significant breakthrough. manchester.ac.ukrwth-aachen.de This strategy enables the precise placement of multiple substituents by translating the substitution pattern of the starting nitroarene onto the final azepane core. rwth-aachen.de Future research will likely expand the scope and utility of this powerful transformation. nih.govresearchgate.net
Oxidative Ring-Opening/Ring-Closing Protocols: The oxidative cleavage of cycloalkene C=C bonds followed by a ring-closing double reductive amination provides a versatile route to functionalized azaheterocycles, including azepane derivatives. acs.org
Integration of High-Throughput Synthesis and Screening for Analog Generation
To efficiently explore the structure-activity relationships (SAR) of azepane amines, methods for the rapid synthesis and evaluation of analog libraries are essential.
Automated Synthesis: The development of automated synthesis platforms, such as those using pre-packaged reagent cartridges, can accelerate the creation of diverse libraries of saturated N-heterocycles. These systems can perform reactions like reductive aminations and heterocycle formations with minimal manual intervention, enabling the rapid generation of azepane analogs for screening.
Parallel Synthesis: Implementing parallel synthesis techniques will allow for the simultaneous creation of numerous distinct azepane derivatives. This approach is invaluable for systematically modifying different positions of the azepane scaffold to probe their influence on biological activity.
High-Throughput Screening (HTS): Coupling automated synthesis with HTS allows for the rapid biological evaluation of large compound libraries. This integration provides a powerful engine for identifying novel bioactive azepane amines and expediting the drug discovery process.
Development of Biocatalytic Routes for Azepane Synthesis
Biocatalysis offers a powerful approach for the synthesis of chiral molecules with high stereoselectivity under mild, environmentally friendly conditions. researchgate.netnih.gov The development of enzymatic routes to chiral azepane amines is a key area for future research.
Imine Reductases (IREDs): IREDs are highly effective for the asymmetric reduction of imines to produce chiral amines. acs.org Chemoenzymatic strategies using IRED-catalyzed asymmetric reductive amination have been successfully applied to generate enantioenriched 2-aryl azepanes. acs.orgacs.orgnih.govresearchgate.net Future work will involve discovering and engineering novel IREDs with broader substrate scopes and improved catalytic efficiencies for synthesizing diverse azepane structures. acs.orgresearchgate.netdiva-portal.org
Monoamine Oxidases (MAOs) and Deracemization: MAOs can be used in deracemization processes, where one enantiomer of a racemic mixture is selectively oxidized to an imine, which is then non-selectively reduced back to the racemate. nih.gov When coupled with an enantioselective reduction step, this can lead to a complete conversion to a single desired enantiomer. nih.gov Such multi-enzyme cascades are a sophisticated strategy for producing enantiopure cyclic amines. researchgate.netscilit.comresearchgate.net
Transaminases (TAs): While their application to azepanes is less explored, ω-transaminases are workhorse enzymes in the pharmaceutical industry for chiral amine synthesis. Engineering these enzymes for activity on azepane precursors could provide an alternative and powerful route to chiral building blocks.
Compound Data
| Compound Name |
| 3-Methylazepan-3-amine;dihydrochloride (B599025) |
| Azepane |
| Piperidine |
| Pyrrolidine |
Table 1: Chemical Identifiers for 3-Methylazepan-3-amine;dihydrochloride
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2708281-63-2 chemshuttle.comchemicalbook.com |
| Molecular Formula | C₇H₁₈Cl₂N₂ |
| Synonyms | 3-Methylazepan-3-amine dihydrochloride |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
